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molecular formula C9H5Cl2N B8624509 3-Chloro-3-(2-chlorophenyl)prop-2-enenitrile CAS No. 107818-28-0

3-Chloro-3-(2-chlorophenyl)prop-2-enenitrile

Cat. No. B8624509
M. Wt: 198.05 g/mol
InChI Key: JHWMQSPBJBRNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09351489B2

Procedure details

25 ml of DMF were cooled to 0° C. and POCl3 (4.95 g, 32.3 mmol, 2 eq.) added dropwise. The reaction was stirred 30 min at 0° C. and a solution of 2-chloro-acetophenone (2.5 g, 16.17 mmol, 1 eq.) in 15 ml of DMF was added. Once all added the reaction was warmed to 50° C. and stirred for 8 h. The mixture was cooled to 0° C. and hydroxylamine hydrochloride (4.49 g, 6.68 mmol, 4 eq.) was added by portions very carefully (exothermic). Once all added the reaction was stirred at r.t. for 2 h and quenched with H2O. The medium was basified until pH 2-3 was reached with 1N aq. NaOH and extracted with ethylacetate. The organic layer was washed with brine and dried over MgSO4. Removal of all volatiles under reduced pressure afforded 3-chloro-3-(2-chlorophenyl)acrylonitrile (2.01 g, 60% yield) as a mixture of isomers which was used without further purification.
Name
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
4.49 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].Cl[CH2:7][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O.[ClH:16].NO.C[N:20]([CH:22]=O)C>>[Cl:16][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:3])=[CH:7][C:22]#[N:20] |f:2.3|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
ClCC(=O)C1=CC=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
4.49 g
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once all added the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
Once all added the reaction
STIRRING
Type
STIRRING
Details
was stirred at r.t. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of all volatiles under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(=CC#N)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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